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molecular formula C10H17NO5 B033476 (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 884512-77-0

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No. B033476
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382216B2

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(O)=[O:2].[Na+].[OH:6][CH2:7][CH:8]1[O:13][CH2:12][CH2:11][N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9]1.[Na+].[Br-].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1.CC(O)C>[C:17]([O:16][C:14]([N:10]1[CH2:11][CH2:12][O:13][CH:8]([C:7]([OH:2])=[O:6])[CH2:9]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:0.1,3.4,^1:42|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.09 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0.015 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
2.32 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to rise to RT
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382216B2

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(O)=[O:2].[Na+].[OH:6][CH2:7][CH:8]1[O:13][CH2:12][CH2:11][N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9]1.[Na+].[Br-].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1.CC(O)C>[C:17]([O:16][C:14]([N:10]1[CH2:11][CH2:12][O:13][CH:8]([C:7]([OH:2])=[O:6])[CH2:9]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:0.1,3.4,^1:42|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.09 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0.015 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
2.32 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to rise to RT
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382216B2

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(O)=[O:2].[Na+].[OH:6][CH2:7][CH:8]1[O:13][CH2:12][CH2:11][N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9]1.[Na+].[Br-].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1.CC(O)C>[C:17]([O:16][C:14]([N:10]1[CH2:11][CH2:12][O:13][CH:8]([C:7]([OH:2])=[O:6])[CH2:9]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:0.1,3.4,^1:42|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.09 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0.015 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
2.32 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to rise to RT
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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